Glutaric Anhydride-1,5-13C2
Overview
Description
Glutaric Anhydride-1,5-13C2 is a specialized chemical compound used primarily in scientific research. It is a stable isotope-labeled compound, where two carbon atoms are replaced with the carbon-13 isotope. This compound has the molecular formula C3^13C2H6O3 and a molecular weight of 116.08 g/mol . It is typically used in proteomics research and other advanced scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Anhydride-1,5-13C2 involves the incorporation of carbon-13 isotopes into the glutaric anhydride structure. This can be achieved through various synthetic routes, including the reaction of labeled glutaric acid with acetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature control to ensure the incorporation of the isotopes without degradation of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:
Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Aminolysis: Amines under controlled temperature conditions.
Major Products
Hydrolysis: Glutaric acid.
Esterification: Glutaric esters.
Aminolysis: Glutaric amides.
Scientific Research Applications
Glutaric Anhydride-1,5-13C2 is widely used in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of labeled compounds for NMR spectroscopy.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of polymers and corrosion inhibitors
Mechanism of Action
The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: The non-labeled version of Glutaric Anhydride-1,5-13C2.
Succinic Anhydride: Another cyclic anhydride with similar reactivity.
Maleic Anhydride: A cyclic anhydride used in similar applications but with different reactivity profiles.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed molecular insights .
Biological Activity
Glutaric Anhydride-1,5-13C2 is a stable isotope-labeled derivative of glutaric anhydride, which is a cyclic anhydride derived from glutaric acid. This compound has garnered attention in various fields, particularly in metabolic studies and drug delivery systems due to its unique isotopic labeling. The following sections will explore its biological activity, applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 114.11 g/mol
- CAS Number : 108-55-4
- Melting Point : 50-55 °C
- Solubility : Soluble in ether and methanol
Mechanisms of Biological Activity
This compound participates in various biochemical pathways due to its structure. It can act as a substrate for enzymes involved in metabolic processes. The incorporation of the carbon-13 isotope allows researchers to trace the compound within biological systems, providing insights into metabolic flux and enzyme kinetics.
Enzymatic Interactions
Research indicates that glutaric anhydride can interact with various enzymes, facilitating reactions that are crucial for metabolic pathways. For instance, studies have shown that cyclic anhydrides like glutaric anhydride can be utilized in bioconjugation processes, enhancing the delivery of biologically active compounds .
Applications in Research
- Metabolic Studies : The isotopic labeling enables tracking of metabolic pathways and understanding how cells process nutrients. This is particularly useful in studies involving energy metabolism and the synthesis of biomolecules .
- Drug Delivery Systems : Glutaric anhydride has been explored for its potential in creating smart delivery systems for drugs. Its ability to conjugate with various biomolecules enhances the efficacy and targeting of therapeutic agents .
- Cytotoxicity Studies : At certain concentrations, glutaric anhydride exhibits cytotoxic effects, which necessitates careful handling in laboratory settings. Understanding these effects is vital for its application in pharmacology and toxicology.
Study on Metabolic Pathways
A study conducted by L Amornkitbamrung et al. (2022) examined the role of glutaric anhydride in enhancing the properties of copolymers used in biomedical applications. The findings indicated that glutaric anhydride could improve the shape memory and self-healing capabilities of these materials .
Drug Conjugation Research
In another study, MV Spanedda et al. (2021) reviewed the use of glutaric anhydride in bioconjugation techniques. They highlighted its effectiveness in creating stable conjugates that can be utilized for targeted drug delivery, emphasizing its potential impact on treatment efficacy .
Comparative Analysis
Property | Glutaric Anhydride | Glutaric Acid |
---|---|---|
Molecular Formula | CHO | CHO |
Melting Point | 50-55 °C | 85-100 °C |
Solubility | Ether, Methanol | Water |
Biological Activity | Enzyme substrate | Metabolite |
Properties
IUPAC Name |
(2,6-13C2)oxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-MQIHXRCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C](=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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